1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride
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Overview
Description
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14BrClFN. It is a derivative of phenylbutanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, phenylbutanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The intermediate product is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and activity at target sites. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can be compared with similar compounds such as:
1-(4-Bromo-3-fluorophenyl)butan-1-amine: This compound lacks the hydrochloride group but shares similar structural features.
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Another compound with bromine and fluorine atoms on a different scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C10H14BrClFN |
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Molecular Weight |
282.58 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H |
InChI Key |
MKGPWBJEALEHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
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